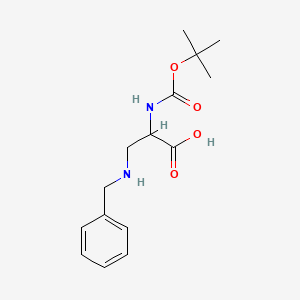

![molecular formula C36H58FeN10O18S+3 B12094567 2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)

2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)

货号:

B12094567

分子量:

1006.8 g/mol

InChI 键:

NDZHMVWHFMFIEG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- The compound you’ve described is a complex peptide with a long name. Let’s break it down:

- It contains a peptide backbone with multiple amino acids (amino acid residues).

- The “3-hydroxypropanoic acid” portion refers to a carboxylic acid group.

- The “iron(3+)” indicates the presence of an iron ion (Fe³⁺).

- Overall, this compound likely has biological significance due to its complexity and the involvement of iron.

- Unfortunately, I couldn’t find specific literature on this exact compound, so I’ll provide general information.

准备方法

- Synthesis of such complex peptides often involves solid-phase peptide synthesis (SPPS).

- In SPPS, amino acids are sequentially added to a solid support (resin) using protected amino acids.

- After assembly, the peptide is cleaved from the resin and deprotected.

- Industrial production methods may vary, but SPPS is commonly used.

化学反应分析

- Reactions:

- Hydrolysis: Peptide bonds can be hydrolyzed under acidic or enzymatic conditions.

- Oxidation: The thiol group may undergo oxidation.

- Common reagents:

- Acid (for hydrolysis)

- Oxidizing agents (e.g., hydrogen peroxide)

- Major products:

- Hydrolysis yields individual amino acids.

- Oxidation may lead to disulfide bond formation.

科学研究应用

- Chemistry: Study of peptide synthesis and reactivity.

- Biology: Investigating biological functions (e.g., enzyme inhibition, receptor binding).

- Medicine: Potential drug candidates (e.g., iron transport, enzyme modulation).

- Industry: Biotechnology and pharmaceuticals.

作用机制

- Without specific data, we can speculate:

- Iron(III) may play a role in redox reactions.

- The peptide backbone could interact with enzymes or receptors.

- Thiol groups might be involved in metal coordination.

相似化合物的比较

- Similar compounds include other peptides, iron complexes, and thiol-containing molecules.

- Uniqueness lies in the specific sequence and iron coordination.

Remember that this compound’s exact properties would require detailed research beyond what’s readily available

属性

IUPAC Name |

2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZHMVWHFMFIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58FeN10O18S+3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1006.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(Aminomethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B12094485

CAS No.:

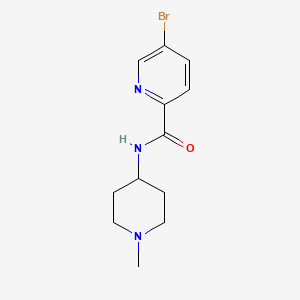

5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamid...

Cat. No.: B12094494

CAS No.: 909712-00-1

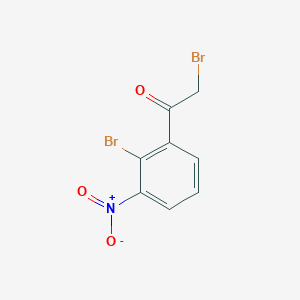

4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12094507

CAS No.:

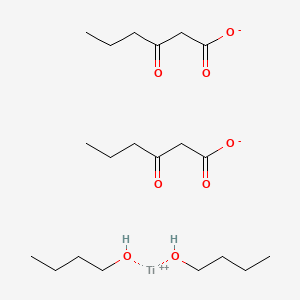

(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol

Cat. No.: B12094515

CAS No.:

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)

![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)

![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)